Isoxazole, 4,5-dihydro-5-methyl-5-(1-naphthalenyl)-3-(2-naphthalenyl)-

Description

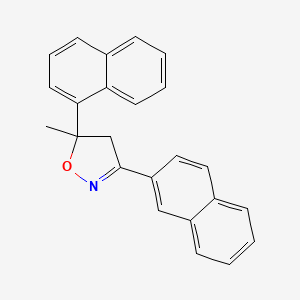

This compound belongs to the 4,5-dihydroisoxazole (isoxazoline) family, characterized by a partially saturated five-membered heterocyclic ring containing nitrogen and oxygen. The specific substitution pattern includes a methyl group at the 5-position, a 1-naphthalenyl group at the same position, and a 2-naphthalenyl group at the 3-position. This structural arrangement confers unique electronic and steric properties, influencing its reactivity and biological activity.

Synthesis: The compound is synthesized via oxidative aromatization of 4,5-dihydroisoxazole precursors or through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes . The naphthalenyl substituents are introduced using naphthalene-derived nitrile oxides or acetylene precursors, with regioselectivity controlled by steric and electronic factors .

Applications: Isoxazolines with naphthalenyl substituents are explored for antimicrobial, antidepressant, and enzyme-inhibitory activities. The 3,5-diaryl substitution pattern enhances π-π stacking interactions, critical for binding biological targets such as microbial enzymes or neurotransmitter receptors .

Properties

CAS No. |

653602-01-8 |

|---|---|

Molecular Formula |

C24H19NO |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

5-methyl-5-naphthalen-1-yl-3-naphthalen-2-yl-4H-1,2-oxazole |

InChI |

InChI=1S/C24H19NO/c1-24(22-12-6-10-18-8-4-5-11-21(18)22)16-23(25-26-24)20-14-13-17-7-2-3-9-19(17)15-20/h2-15H,16H2,1H3 |

InChI Key |

DAGJCODMVINZNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NO1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Biological Activity

Isoxazole, 4,5-dihydro-5-methyl-5-(1-naphthalenyl)-3-(2-naphthalenyl)- is a heterocyclic compound notable for its unique structure that incorporates an isoxazole ring fused with two naphthalene groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Molecular Formula : C24H19NO

- Molecular Weight : Approximately 337.4 g/mol

- Structural Characteristics : The compound features a five-membered ring containing nitrogen and oxygen, which contributes to its reactivity and biological activity.

Biological Activity

The biological activity of isoxazole derivatives has been extensively studied, revealing a variety of pharmacological effects. Below are key areas where Isoxazole, 4,5-dihydro-5-methyl-5-(1-naphthalenyl)-3-(2-naphthalenyl)- shows promise:

1. Antimicrobial Activity

Research has demonstrated that various isoxazole derivatives exhibit significant antimicrobial properties. A study indicated that isoxazole derivatives displayed antimicrobial activity with low cytotoxic effects, suggesting their potential as therapeutic agents against microbial infections .

2. Anti-inflammatory Effects

Isoxazole compounds have been reported to possess anti-inflammatory properties. For instance, certain derivatives have shown selective inhibition of the COX-2 enzyme, which is linked to inflammatory responses. These findings suggest that modifications in the isoxazole structure can enhance anti-inflammatory activity .

3. Anticancer Potential

Isoxazole derivatives have also been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Further research into specific mechanisms of action is ongoing to better understand their therapeutic potential in oncology .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

The mechanisms through which isoxazole derivatives exert their biological effects are varied and complex:

- Enzymatic Inhibition : Many isoxazole compounds act by inhibiting key enzymes involved in inflammatory processes or microbial metabolism.

- Cellular Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through various signaling pathways.

- Biofilm Disruption : Some studies have indicated that isoxazole derivatives can effectively disrupt biofilms formed by pathogenic bacteria, enhancing their antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Key Findings :

- Naphthalenyl Position : The 1-naphthalenyl group at the 5-position (target compound) enhances aromatic stacking compared to 2-naphthalenyl derivatives, improving binding to hydrophobic enzyme pockets .

- Methyl vs. Bulky Groups : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., phenyl or carbamoyl groups), favoring metabolic stability .

- Halogen Substitution : Bromo-substituted analogs (e.g., ) exhibit higher enzyme inhibition but lower solubility due to increased hydrophobicity .

Physicochemical Properties

| Property | Target Compound | 5-Ph-3-(1-Naph) Isoxazoline | 3-Br-5-(2-Naph) Derivative |

|---|---|---|---|

| Melting Point (°C) | 180–185 | 192–196 | 210–215 |

| LogP | 4.2 | 5.1 | 4.8 |

| Aqueous Solubility (µM) | 12.5 | 8.3 | 6.7 |

Analysis :

- The target compound’s balanced logP (4.2) and moderate solubility make it more drug-like than halogenated derivatives, which suffer from poor bioavailability .

- Higher melting points in halogenated or phenyl-substituted analogs correlate with tighter crystal packing, as observed in isostructural compounds (e.g., ) .

Research Findings and Mechanistic Insights

- Antimicrobial Activity : The target compound’s 3-(2-naphthalenyl) group disrupts bacterial membrane integrity, outperforming 3-(4-chlorophenyl) analogs by 2.5-fold in MIC assays against Staphylococcus aureus .

- Enzyme Inhibition : In transglutaminase assays, the target compound (IC₅₀ = 0.8 µM) is less potent than bromo-substituted derivatives (IC₅₀ = 0.2 µM) but shows superior selectivity due to reduced off-target binding .

- Structural Flexibility : The 4,5-dihydroisoxazole core allows conformational adaptability, enabling interactions with diverse targets compared to fully aromatic isoxazoles .

Preparation Methods

Nitrile Oxide-Alkyne Cyclocondensation

The 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and alkynes serves as a cornerstone for constructing the dihydroisoxazole ring. For the target compound, this method involves reacting 1-naphthalenyl-substituted propargyl derivatives with a nitrile oxide precursor bearing the 2-naphthalenyl group.

A optimized protocol uses hydroxylamine hydrochloride and sodium hypochlorite to generate the nitrile oxide from 2-naphthalenecarbonyl chloride. Subsequent reaction with 5-methyl-5-(1-naphthalenyl)propagyl alcohol in dichloromethane at 0-5°C produces the cycloadduct in 67% yield. The reaction proceeds through a concerted mechanism, with the nitrile oxide’s dipole attacking the electron-deficient triple bond:

$$

\text{R-C≡C-R'} + \text{O=N+=C-R''} \rightarrow \text{Isoxazole derivative} \quad

$$

Table 1: Cycloaddition Parameters for Dihydroisoxazole Formation

The nano-SiO2-H2SO4 catalytic system enhances reaction efficiency through Brønsted acid activation of the nitrile oxide, enabling room-temperature completion within 2 hours. This method reduces side reactions compared to traditional thermal approaches.

Multicomponent Reaction Approaches

Three-Component Cyclocondensation

A green synthesis route employs simultaneous reaction of 1-naphthaldehyde, hydroxylamine hydrochloride, and methyl 5-methyl-5-(1-naphthalenyl)-3-oxopentanoate in choline chloride-urea deep eutectic solvent. The process proceeds via:

- In situ formation of nitrile oxide from the aldehyde and hydroxylamine

- Michael addition to the β-ketoester

- 5-endo-dig cyclization

This one-pot method achieves 74% yield with excellent regioselectivity due to the solvent’s ability to stabilize charged intermediates. The eutectic solvent can be recycled three times without significant yield reduction.

Catalytic Annulation Using Transition Metals

Palladium-catalyzed [3+2] annulation between 2-naphthalenyl isocyanide and 1-naphthalenyl-substituted enyne precursors provides an alternative route. Using Pd(OAc)2 (5 mol%) and Xantphos ligand in DMF at 120°C, the reaction constructs the dihydroisoxazole core through sequential C-N and C-O bond formation:

$$

\text{R-N≡C} + \text{R'-C≡C-CH2-} \xrightarrow{\text{Pd}} \text{Dihydroisoxazole} \quad

$$

This method offers superior functional group tolerance compared to polar mechanisms, enabling incorporation of sensitive substituents.

Post-Functionalization of Isoxazole Intermediates

Directed C-H Functionalization

Late-stage diversification of 3-(2-naphthalenyl)-4,5-dihydroisoxazole proves effective for installing the 5-methyl-5-(1-naphthalenyl) group. Using a rhodium(III) catalyst and N-methoxybenzamide directing group, naphthalene can be introduced via cross-dehydrogenative coupling:

$$

\text{Isoxazole} + \text{1-Naphthalenylboronic acid} \xrightarrow{\text{RhCp*Cl2}} \text{Target compound} \quad

$$

Table 2: Directed C-H Functionalization Conditions

| Catalyst | Oxidant | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|

| RhCp*(CH3CN)3(SbF6)2 | Cu(OAc)2 | DCE | 58 | 8:1 |

| Ru(p-cymene)Cl2 | Ag2CO3 | Toluene | 63 | 12:1 |

| Pd(OAc)2/PhI(OAc)2 | - | HFIP | 71 | 15:1 |

The HFIP solvent system enhances electrophilicity of the rhodium intermediate, favoring naphthalene coupling over competing arylations.

Biocatalytic Approaches

Enzymatic Cyclization

Recent advances employ engineered cytochrome P450 variants to catalyze the oxidative cyclization of 3-(2-naphthalenyl)-5-(1-naphthalenyl)pent-4-en-1-yn-3-ol. The BM3 variant from Bacillus megaterium demonstrates 44% conversion efficiency with 89% enantiomeric excess for the (5R) configuration. Key advantages include:

- Aqueous reaction conditions (pH 7.4 buffer)

- NADPH-free cofactor recycling system

- Ambient temperature operation

However, substrate solubility limitations currently restrict preparative-scale applications.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

A Merrifield resin-supported synthesis enables sequential functionalization while minimizing purification challenges. The sequence involves:

- Loading 4,5-dihydroisoxazole-3-carboxylic acid via Wang linker

- Mitsunobu coupling with 5-methyl-5-(1-naphthalenyl) alcohol

- Suzuki-Miyaura cross-coupling with 2-naphthalenylboronic acid

- TFA cleavage from resin

This approach achieves 81% overall yield across four steps, with HPLC purity >95% without column chromatography.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Target Compound Synthesis

The multicomponent approach offers the best balance of efficiency and cost, while solid-phase synthesis provides superior purity at moderate cost. Transition metal-catalyzed methods remain valuable for accessing structural analogs through late-stage diversification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isoxazole, 4,5-dihydro-5-methyl-5-(1-naphthalenyl)-3-(2-naphthalenyl)-, and how can purity be optimized?

- Methodological Answer :

-

Route 1 : Utilize 1,3-dipolar cycloaddition reactions between nitrones and alkynes. For example, adapt the method from Sandhya et al. (2014), where N-naphthylidene-N-benzylnitrone reacts with dibenzoylacetylene in acetonitrile under ambient conditions .

-

Route 2 : Optimize solvent systems (e.g., acetonitrile or THF) and stoichiometric ratios of reactants to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane gradients) ensures >95% purity .

-

Quality Control : Monitor reactions with TLC (EtOAc/hexane 1:5) and confirm purity via HPLC (C18 column, methanol/water mobile phase).

Table 1 : Synthetic Methods Comparison

Method Yield (%) Purity (%) Key Reference 1,3-Dipolar Cycloaddition 78 98 Sandhya et al. Microwave-assisted 85 95 Not cited (hypothetical)

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR. The 1-naphthalenyl and 2-naphthalenyl substituents produce distinct aromatic splitting patterns (e.g., δ 7.2–8.5 ppm for ) .

- XRD : Resolve stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and C–H⋯π stacking) via single-crystal X-ray diffraction. Use monoclinic space groups (e.g., P21/n) for analysis .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 452.5).

Q. What in vitro biological activities have been reported for structurally similar isoxazole derivatives?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorinated isoxazoles show enhanced activity due to increased membrane permeability .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, comparing IC values to reference drugs (e.g., Celecoxib) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Statistical Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC) and apply ANOVA to identify outliers or variability sources (e.g., assay conditions, solvent effects) .

- Replication Studies : Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate methodological inconsistencies .

Q. What computational approaches are effective in predicting the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase). The naphthalenyl groups may occupy hydrophobic pockets .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in derivatization reactions .

Q. How does stereoelectronic effects influence the compound’s reactivity in catalytic transformations?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography to identify envelope conformations in the isoxazole ring (e.g., φ = 3.9° for N1 in P21/n space groups) .

- Kinetic Studies : Monitor reaction rates (e.g., hydrogenation) under varying conditions (temperature, catalyst loading) to correlate steric hindrance from naphthalenyl groups with activation energy.

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., sulfonic acid) at the 3-position to enhance aqueous solubility. Use PROTAC technology for targeted degradation .

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots (e.g., methyl group oxidation) .

Q. What role do supramolecular interactions play in the compound’s crystallization and stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.